![molecular formula C27H37NO4Si B2797185 tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate CAS No. 1638744-61-2](/img/structure/B2797185.png)
tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate
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Overview
Description
The compound “tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate” is a chemical substance with the CAS Number: 1638744-61-2 . It has a molecular weight of 467.68 . The IUPAC name for this compound is tert-butyl ( (3R,6S)-6- ( ( (tert-butyldiphenylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C27H37NO4Si/c1-26 (2,3)32-25 (29)28-21-17-18-22 (30-19-21)20-31-33 (27 (4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3, (H,28,29)/t21-,22+/m1/s1 . This code provides a textual representation of the compound’s molecular structure.Scientific Research Applications
Stereoselective Synthesis Applications
One significant application is in the stereoselective synthesis of nucleophilic substitution products, notably in the preparation of 2,3-unsaturated pyran derivatives. This approach was effectively utilized in the synthesis of NK1 receptor antagonists, demonstrating the compound's utility in medicinal chemistry for creating pharmacologically active agents (Sugawara & Hashiyama, 2007).
Synthetic Methodology Development
Another study outlined a synthetic route for a mevinic acid lactone precursor, highlighting the compound's role in the synthesis of complex molecular frameworks. This work showcases the methodological advancements in organic synthesis, providing a foundation for developing new drugs (Mash, Arterburn, & Nimkar, 1992).
Catalyst in Chemical Transformations
Further research demonstrates the compound's role as a catalyst in chemoselective deacetylation reactions, facilitating the synthesis of statin side chain intermediates. This biocatalytic procedure underscores the importance of the compound in streamlining synthetic processes for pharmaceuticals (Troiani, Cluzeau, & Časar, 2011).
Exploration of Physical Properties
Investigations into the conformational properties of related compounds provide insights into their structural behavior, which is crucial for understanding reaction mechanisms and designing new molecules (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4Si/c1-26(2,3)32-25(29)28-21-17-18-22(30-19-21)20-31-33(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,21-22H,19-20H2,1-6H3,(H,28,29)/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVWICSDKWLKB-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H](C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate |
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